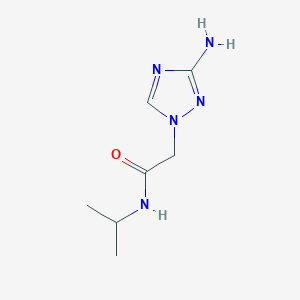

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(propan-2-yl)acetamide

Beschreibung

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(propan-2-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with an amino group at the 3-position and an isopropylacetamide side chain. Its synthesis typically involves nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as seen in analogous triazole-acetamide derivatives .

Eigenschaften

Molekularformel |

C7H13N5O |

|---|---|

Molekulargewicht |

183.21 g/mol |

IUPAC-Name |

2-(3-amino-1,2,4-triazol-1-yl)-N-propan-2-ylacetamide |

InChI |

InChI=1S/C7H13N5O/c1-5(2)10-6(13)3-12-4-9-7(8)11-12/h4-5H,3H2,1-2H3,(H2,8,11)(H,10,13) |

InChI-Schlüssel |

DANNKAOCJKNUJV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)NC(=O)CN1C=NC(=N1)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(propan-2-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1H-1,2,4-triazole with isopropyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or extraction techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques such as recrystallization, distillation, or chromatography may be employed to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Amino Group Reactivity

The 3-amino group on the triazole ring participates in nucleophilic and condensation reactions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in basic media to form N-acylated derivatives. For example:

This reaction is analogous to methods used for similar triazole amides .

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) under mild acidic conditions to yield imine derivatives.

| Reaction Type | Reagents/Conditions | Product Example |

|---|---|---|

| Acylation | Acetyl chloride, Et₃N, CHCl₃, 0–25°C | Acetylated triazole amide |

| Schiff Base | Benzaldehyde, HCl (cat.), MeOH, reflux | Benzylidene-amino triazole amide |

Triazole Ring Modifications

The 1,2,4-triazole core undergoes electrophilic substitution and metal coordination:

-

Nitration : Reacts with nitric acid/sulfuric acid mixtures to introduce nitro groups at the 5-position of the triazole ring, though steric hindrance from the isopropyl group may reduce yields .

-

Metal Complexation : Binds transition metals (e.g., Cu²⁺, Fe³⁺) via the triazole’s nitrogen atoms, forming coordination complexes with potential catalytic or biological activity .

Acetamide Hydrolysis

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (6M) at reflux converts the amide to a carboxylic acid:

-

Basic Hydrolysis : NaOH (2M) yields the sodium salt of the carboxylic acid.

Substitution Reactions

The isopropyl group on the acetamide nitrogen influences steric effects but can participate in:

-

Nucleophilic Substitution : Replacement of the isopropyl group with stronger nucleophiles (e.g., Grignard reagents) under anhydrous conditions, though limited by steric bulk.

Heterocyclic Rearrangements

Under microwave irradiation or thermal conditions, the triazole ring may undergo tautomerism or ring expansion:

-

Tautomerism : The annular proton shifts between N1 and N4 positions, confirmed via NMR studies in related compounds .

-

Ring Expansion : Reacts with nitrous acid to form tetrazole derivatives, though this remains hypothetical for the target compound .

Biological Interactions

While not purely chemical reactions, the compound interacts with enzymes via:

Wissenschaftliche Forschungsanwendungen

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(propan-2-yl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: Utilized in the development of new materials, coatings, or catalysts.

Wirkmechanismus

The mechanism of action of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(propan-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The acetamide group may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Triazole-Acetamide Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Biological Activity | Reference |

|---|---|---|---|---|---|

| 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(propan-2-yl)acetamide | C₈H₁₅N₅O | 213.24 | 3-amino-1H-1,2,4-triazol-1-yl, isopropyl | Not explicitly reported | [11] |

| Brezivaptanum (INN Proposed, 2023) | C₂₂H₂₄ClN₅O₂ | 458.92 | 3-chlorophenyl, morpholin-ethyl, isopropyl | Vasopressin receptor antagonist | [9] |

| 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(sec-butyl)acetamide | C₈H₁₅N₅O | 213.24 | 3-amino-1H-1,2,4-triazol-1-yl, sec-butyl | Not reported | [11] |

| 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide | C₁₃H₁₄N₆O₂S | 342.36 | Benzothiazole, alkoxy group | Anticonvulsant (MES model) | [2, 6] |

| 2-[(3-Amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | C₁₁H₁₀F₃N₅OS | 317.29 | Sulfanyl linker, trifluoromethylphenyl | Not reported | [10] |

Key Observations:

- Benzothiazole Integration : Substitution with a 6-alkoxybenzothiazole moiety (as in ) confers anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (ScPTZ) models, likely due to enhanced receptor binding .

- Electron-Withdrawing Groups : The trifluoromethylphenyl group in ’s compound could improve metabolic stability, though its sulfanyl linker may reduce solubility .

Pharmacological Profiles

- Anticonvulsant Activity : Benzothiazole-linked analogs (e.g., compounds 9a–b in ) show ED₅₀ values of 12–28 mg/kg in MES tests, attributed to sodium channel modulation .

- Receptor Antagonism : Brezivaptanum’s vasopressin receptor antagonism (IC₅₀ ~10 nM) highlights the role of bulky aryl substituents in target selectivity .

Structure-Activity Relationships (SAR)

- Triazole Position : 1,2,4-Triazole derivatives generally exhibit better metabolic stability than 1,2,3-triazoles due to reduced ring strain .

- Side Chain Flexibility : Isopropyl and sec-butyl groups balance lipophilicity and steric hindrance, whereas rigid benzothiazoles may restrict conformational flexibility .

Biologische Aktivität

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(propan-2-yl)acetamide, with the CAS number 1178501-14-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₁₃N₅O

- Molecular Weight : 183.21 g/mol

- Structure : The compound features a triazole ring, which is known for its diverse biological activities.

Anticancer Activity

The proapoptotic effects of triazole derivatives have been documented in several studies. For example, compounds similar to 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(propan-2-yl)acetamide have induced apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). Mechanisms identified include cell cycle arrest and induction of late apoptosis or necrosis .

Table 1: Summary of Anticancer Activities

| Compound | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | A549 | Induces apoptosis | |

| Compound B | HCT116 | Cell cycle arrest | |

| Compound C | MiaPaCa-2 | Late apoptosis/necrosis |

The mechanism of action for triazole derivatives often involves:

- Inhibition of DNA Synthesis : This leads to cell cycle arrest and subsequent apoptosis.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger apoptotic pathways.

Study on Anticancer Efficacy

In a study assessing the cytotoxic effects of various triazole derivatives on cancer cell lines, it was found that certain compounds induced significant late apoptosis in A549 cells. The study utilized flow cytometry to quantify apoptotic cells and demonstrated that the presence of the triazole ring was critical for enhancing anticancer activity .

Antimicrobial Efficacy Assessment

Another study evaluated the antimicrobial properties of triazole-based compounds against a range of bacterial strains. The results indicated that modifications to the triazole structure could enhance antimicrobial efficacy. While direct studies on 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(propan-2-yl)acetamide are sparse, the findings suggest potential applications in treating infections caused by resistant bacteria .

Q & A

Q. What synthetic strategies are recommended for preparing 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(propan-2-yl)acetamide, and how can reaction conditions be optimized?

The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a click chemistry approach. Key steps include:

- Reacting a propargylamine derivative (e.g., 3-aminopropargyl-1H-1,2,4-triazole) with an azidoacetamide (e.g., 2-azido-N-isopropylacetamide) under catalytic CuSO₄·5H₂O and sodium ascorbate in a tert-butanol/water (3:1) solvent system .

- Optimization involves adjusting catalyst concentration (10 mol% Cu), reaction temperature (room temperature to 60°C), and solvent polarity to improve regioselectivity and yield (typically 70–85%) .

- Post-synthesis purification via recrystallization (ethanol or ethyl acetate/hexane) and validation by TLC (hexane:ethyl acetate, 8:2) are critical .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

- FT-IR : Verify functional groups (e.g., NH stretch at ~3260 cm⁻¹, C=O at ~1670 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .

- NMR (¹H/¹³C) : Confirm regiochemistry of the triazole ring (e.g., 1,4-substitution via characteristic proton shifts at δ 7.8–8.4 ppm for triazole-H) and acetamide linkage (e.g., –CH₂CO– at δ 4.0–4.5 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₈H₁₄N₅O: 212.1150) .

- Elemental Analysis : Ensure purity (>95%) by matching experimental vs. theoretical C/H/N/O percentages .

Advanced Research Questions

Q. How can computational methods guide the prediction and validation of biological activity for this compound?

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). Focus on the triazole ring’s hydrogen-bonding capability and the acetamide’s hydrophobic interactions .

- PASS Program : Predict potential bioactivities (e.g., antimicrobial, anticancer) based on structural analogs. For example, triazole-acetamide hybrids often show kinase inhibition or DNA intercalation .

- Validation : Follow up with in vitro assays (e.g., MTT for cytotoxicity, enzyme inhibition assays) to confirm computational predictions .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) when characterizing novel triazole-acetamide derivatives?

- Variable Temperature NMR : Resolve tautomerism or dynamic effects (e.g., triazole ring proton exchange) by acquiring spectra at 25°C and 60°C .

- Heteronuclear Correlation (HSQC/HMBC) : Assign ambiguous peaks by correlating ¹H and ¹³C signals, particularly for overlapping acetamide or isopropyl groups .

- Comparative Analysis : Cross-reference with published data for structurally similar compounds (e.g., 2-(4-aminotriazolyl)-N-arylacetamides) to identify consistent spectral patterns .

Q. What strategies improve regioselectivity in CuAAC reactions for 1,2,4-triazole derivatives?

- Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to favor 1,4-regioisomers over 1,5-products .

- Ligand Additives : Introduce tris(triazolylmethyl)amine ligands to enhance Cu(I) stability and selectivity .

- Microwave-Assisted Synthesis : Reduce reaction time (1–2 hours vs. 6–8 hours) and improve yield by 10–15% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.